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Compound of Interest

Compound Name: Cytochalasin O

Cat. No.: B15594501 Get Quote

Note to the Reader: Initial searches for "Cytochalasin O" did not yield specific protocols or

data regarding its use for inducing cell enucleation. The following application notes and

protocols are therefore based on the well-documented and widely used related compounds,

Cytochalasin B and Cytochalasin D. These compounds are potent inhibitors of actin

polymerization and are standard reagents for this application.

Introduction
Cell enucleation, the removal of the nucleus from a cell, is a critical technique in cell biology for

studying nucleo-cytoplasmic interactions, creating cellular models for specific research

purposes, and in somatic cell nuclear transfer. Cytochalasins, a group of fungal metabolites,

are instrumental in this process. They function by disrupting the actin cytoskeleton, a key

structural component of the cell. This disruption, often combined with centrifugal force,

facilitates the extrusion of the nucleus from the cell body, resulting in a viable, anucleate

cytoplast. These application notes provide detailed protocols and supporting data for the use of

Cytochalasin B and D in inducing cell enucleation in various mammalian cell lines.

Mechanism of Action
Cytochalasins, such as Cytochalasin B and D, exert their effects by binding to the barbed (fast-

growing) ends of actin filaments. This binding inhibits both the association and dissociation of

actin monomers, thereby disrupting the dynamic process of actin polymerization and

depolymerization that is essential for maintaining cell structure and motility[1][2][3]. The

destabilization of the actin cytoskeleton weakens the cortical actin network that anchors the
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nucleus within the cytoplasm. When combined with a physical force, such as centrifugation, this

cytoskeletal disruption allows for the nucleus to be pulled from the cell, resulting in an

enucleated cytoplast.

Data Presentation
The efficiency of cytochalasin-induced enucleation can vary depending on the cell type, the

specific cytochalasin used, its concentration, and the centrifugation conditions. The following

tables summarize quantitative data from various studies.

Table 1: Enucleation Efficiency of Cytochalasin B in Various Cell Lines

Cell Line

Cytochalasin
B
Concentration
(µg/mL)

Centrifugation
Conditions

Enucleation
Efficiency (%)

Reference

Mouse L-cells 10 Not specified ~98% [4]

CV-1 10 High speed >95% [5]

Normal Human

Fibroblasts
10

Single

centrifugation
~90% [6]

L929 (Murine) 10-30
With Ficoll

gradient
>90%

Human and

Hamster cells
30

With Ficoll

gradient

Variable, lower

than murine
[7]

Table 2: Effect of Cytochalasin D on Erythroblast Enucleation
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Inhibitor Concentration (µM)
Inhibition of
Enucleation (%)

Reference

Cytochalasin D 5
Statistically significant

decrease
[8]

Cytochalasin D 10
Dose-dependent

decrease
[8]

Cytochalasin D 20
Leveling off of

inhibition
[8]

Table 3: Viability of Enucleated Cells (Cytoplasts)

Cell Line Enucleation Agent
Post-Enucleation
Viability

Reference

Mouse L-cells Cytochalasin B 48-72 hours [4]

Various mammalian

cells
Cytochalasin B 24-36 hours [7]

REF52 Cytochalasin Stable for 48 hours [9]

HUVEC Cytochalasin
Significant decrease

at 6 hours
[9]

Experimental Protocols
The following are generalized protocols for cell enucleation using Cytochalasin B or D.

Researchers should optimize these protocols for their specific cell lines and experimental

needs.

Protocol 1: Enucleation of Adherent Cells using
Cytochalasin B and Centrifugation
This protocol is adapted from methods used for various adherent cell lines[4][5][6].

Materials:
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Adherent cells cultured in T-75 flasks or on coverslips

Culture medium (e.g., DMEM, MEM)

Fetal Bovine Serum (FBS)

Cytochalasin B stock solution (1 mg/mL in DMSO)

Phosphate Buffered Saline (PBS)

Centrifuge with a swinging-bucket rotor capable of holding flasks or a custom chamber for

coverslips

Procedure:

Cell Culture: Culture cells to approximately 80-90% confluency in T-75 flasks or on sterile

coverslips.

Preparation of Cytochalasin B Medium: Prepare the working solution of Cytochalasin B by

diluting the stock solution in pre-warmed culture medium to a final concentration of 10

µg/mL.

Incubation: Remove the standard culture medium from the cells and replace it with the

Cytochalasin B-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO2

incubator.

Centrifugation (Flasks):

Fill the T-75 flasks completely with the Cytochalasin B medium to prevent them from

collapsing during centrifugation.

Seal the flasks tightly.

Place the flasks in the swinging-bucket rotor with the cell monolayer facing outwards

(towards the bottom of the rotor).

Centrifuge at 8,000 - 10,000 x g for 20-30 minutes at 37°C.
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Centrifugation (Coverslips):

A specialized Teflon chamber can be used to hold the coverslips during centrifugation[4].

Place the coverslips in the chamber filled with Cytochalasin B medium.

Centrifuge under the same conditions as the flasks.

Post-Centrifugation:

Carefully remove the flasks or chambers from the centrifuge.

Aspirate the medium containing the extruded nuclei (karyoplasts).

Gently wash the enucleated cells (cytoplasts) attached to the flask or coverslip twice with

warm PBS.

Add fresh, pre-warmed culture medium without Cytochalasin B.

Recovery and Analysis: Return the cytoplasts to the incubator for recovery. The efficiency of

enucleation can be assessed by staining with a nuclear dye (e.g., Hoechst 33342) and

observing under a fluorescence microscope.

Protocol 2: Generation of Cytoplasts from Suspension
and Adherent Cells using a Density Gradient
This protocol is a modification of an older method and is effective for generating high-purity

cytoplasts from large cell populations[9][10].

Materials:

Cells (e.g., REF52, HUVECs)

Culture medium

Cytochalasin B or D stock solution

Ficoll-Paque or a similar density gradient medium
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Centrifuge tubes

High-speed centrifuge

Procedure:

Cell Preparation:

For adherent cells, detach them from the culture vessel using trypsin or a non-enzymatic

cell dissociation solution.

Resuspend the cells in culture medium.

Cytochalasin Treatment: Incubate the cell suspension with Cytochalasin B or D (typically 10

µg/mL) for 30 minutes at 37°C.

Density Gradient Preparation: Prepare a density gradient by carefully layering Ficoll-Paque

in a centrifuge tube.

Centrifugation:

Carefully layer the cytochalasin-treated cell suspension on top of the density gradient.

Centrifuge at high speed (e.g., 20,000 x g) for 60 minutes at 37°C.

Fraction Collection: After centrifugation, distinct layers will be visible.

Fraction 1 (Top): Cellular debris.

Fraction 2 (Middle): Cytoplasts (enucleated cells).

Fraction 3 (Bottom): Nucleoplasts (nuclei surrounded by a small amount of cytoplasm and

plasma membrane) and intact cells.

Washing and Recovery:

Carefully collect the cytoplast fraction (Fraction 2).
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Wash the cytoplasts with fresh culture medium to remove the density gradient medium

and cytochalasin.

Resuspend the cytoplasts in fresh medium for downstream applications.

Purity Assessment: The purity of the cytoplast fraction can be determined by flow cytometry

after staining with a fluorescent nuclear dye[9][10].

Visualizations
Signaling Pathway of Cytochalasin-Induced Cytoskeletal
Disruption
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Caption: Cytochalasin's mechanism of action on the actin cytoskeleton.

Experimental Workflow for Cell Enucleation
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Caption: General workflow for cytochalasin-induced cell enucleation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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